

Application Notes and Protocols for the Analytical Profiling of Carboxy Gliclazide Impurity

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Compound of Interest

Compound Name: Carboxy Gliclazide

CAS No.: 38173-52-3

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Introduction: The Criticality of Impurity Profiling in Gliclazide Formulations

Gliclazide, a second-generation sulfonylurea, is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus. Its therapeutic efficacy is intrinsically linked to its purity and the absence of unwanted related substances. Impurities in active pharmaceutical ingredients (APIs) and finished drug products can arise from various sources, including the manufacturing process, degradation of the API, and interactions with excipients. These impurities, even at trace levels, can potentially impact the safety and efficacy of the final drug product. Therefore, rigorous analytical control of impurities is a critical aspect of pharmaceutical development and manufacturing, mandated by global regulatory bodies such as the International Council for Harmonisation (ICH).

This application note provides a comprehensive guide to the analytical techniques for the profiling of **Carboxy Gliclazide**, a known metabolite and potential degradation product of Gliclazide. We will delve into the underlying principles of the analytical methodologies, provide

detailed, field-proven protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and discuss the rationale behind the experimental choices. This guide is intended for researchers, scientists, and drug development professionals engaged in the quality control and assurance of Gliclazide.

Understanding Carboxy Gliclazide: A Key Impurity

Carboxy Gliclazide is a major metabolite of Gliclazide, formed through the oxidation of the tolyl methyl group to a carboxylic acid. Its presence in Gliclazide drug substance or product can be indicative of metabolic degradation or oxidative stress during manufacturing or storage.

Chemical Structure:

- Gliclazide: N-(hexahydrocyclopenta[c]pyrrol-2(1H)-ylcarbonyl)-4-methylbenzenesulfonamide
- **Carboxy Gliclazide**: 4-({[(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)amino]carbonyl}sulfamoyl)benzoic acid

The structural difference, the carboxylic acid moiety in place of the methyl group, significantly alters the polarity of the molecule, a key factor that is exploited in its chromatographic separation from the parent drug.

Regulatory Framework: ICH Guidelines on Impurities

The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for the control of impurities in new drug substances and new drug products, respectively.^[1] These guidelines establish thresholds for reporting, identification, and qualification of impurities.

Threshold	Maximum Daily Dose \leq 2 g/day
Reporting Threshold	0.05%
Identification Threshold	0.10% or 1.0 mg per day intake (whichever is lower)
Qualification Threshold	0.15% or 1.0 mg per day intake (whichever is lower)

A summary of ICH thresholds for impurities.

It is imperative that the analytical methods employed for impurity profiling are validated to be sensitive enough to detect and quantify impurities at or below these thresholds.

Forced Degradation Studies: Unveiling the Impurity Profile

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. Gliclazide is susceptible to degradation under various stress conditions.^{[2][3]}

Caption: Forced degradation pathways of Gliclazide.

Oxidative conditions, in particular, are known to promote the formation of **Carboxy Gliclazide**. Understanding these pathways is crucial for designing robust analytical methods that can separate **Carboxy Gliclazide** from Gliclazide and other potential degradation products.

Analytical Technique I: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse of pharmaceutical analysis for impurity profiling due to its robustness, precision, and cost-effectiveness. The method described below is a comprehensive protocol for the quantification of **Carboxy Gliclazide** in Gliclazide drug substance and formulated products.

Protocol: HPLC-UV Method for Carboxy Gliclazide Impurity Profiling

1. Instrumentation and Materials:

- High-Performance Liquid Chromatograph with a UV-Vis detector.
- Data acquisition and processing software.
- Analytical balance.
- Volumetric flasks and pipettes.
- Syringe filters (0.45 μm).
- HPLC grade acetonitrile, methanol, and water.
- Ammonium acetate, analytical grade.
- Gliclazide Reference Standard (CRS).
- **Carboxy Gliclazide** Reference Standard. (Commercially available from various suppliers).

2. Chromatographic Conditions:

Parameter	Condition	Rationale
Column	C18 (e.g., 250 mm x 4.6 mm, 5 μ m)	Provides good retention and separation for moderately polar compounds like Gliclazide and its impurities.
Mobile Phase	Acetonitrile: 0.025 M Ammonium Acetate Buffer (pH 3.5) (40:60 v/v)[3]	The buffer controls the ionization of Carboxy Gliclazide, ensuring consistent retention, while acetonitrile provides the necessary elution strength.
Flow Rate	1.0 mL/min	A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Injection Volume	20 μ L	A typical injection volume for standard HPLC analysis.
Column Temperature	30 $^{\circ}$ C	Maintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength	235 nm[4][5]	Gliclazide and its related impurities exhibit significant absorbance at this wavelength, allowing for sensitive detection.

3. Preparation of Solutions:

- Ammonium Acetate Buffer (0.025 M, pH 3.5): Dissolve approximately 1.93 g of ammonium acetate in 1000 mL of HPLC grade water. Adjust the pH to 3.5 with glacial acetic acid.
- Mobile Phase: Mix 400 mL of acetonitrile with 600 mL of 0.025 M Ammonium Acetate Buffer (pH 3.5). Filter and degas.

- Diluent: Mobile phase is recommended as the diluent to ensure peak shape integrity.
- Gliclazide Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Gliclazide CRS into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
- **Carboxy Gliclazide** Standard Stock Solution (100 µg/mL): Accurately weigh about 5 mg of **Carboxy Gliclazide** reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
- System Suitability Solution: Prepare a solution containing 100 µg/mL of Gliclazide and 1 µg/mL of **Carboxy Gliclazide** in the diluent. This solution is used to verify the performance of the chromatographic system.
- Test Solution (Drug Substance): Accurately weigh about 25 mg of Gliclazide drug substance into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
- Test Solution (Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to about 25 mg of Gliclazide into a 25 mL volumetric flask. Add about 15 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the API. Dilute to volume with the diluent, mix well, and filter through a 0.45 µm syringe filter.

4. System Suitability:

Inject the System Suitability Solution and verify the following parameters:

Parameter	Acceptance Criteria
Tailing Factor (for Gliclazide peak)	≤ 2.0
Theoretical Plates (for Gliclazide peak)	≥ 2000
Resolution (between Gliclazide and Carboxy Gliclazide)	≥ 2.0
%RSD for replicate injections (n=6)	≤ 2.0%

5. Analysis and Calculation:

Inject the diluent (as a blank), the standard solutions, and the test solutions into the chromatograph. Record the chromatograms and integrate the peak areas.

The percentage of **Carboxy Gliclazide** in the sample can be calculated using the following formula:

$$\% \text{ Carboxy Gliclazide} = (\text{Area_impurity} / \text{Area_standard}) * (\text{Conc_standard} / \text{Conc_sample}) * \text{Purity_standard} * 100$$

Where:

- Area_impurity is the peak area of **Carboxy Gliclazide** in the test solution.
- Area_standard is the peak area of **Carboxy Gliclazide** in the standard solution.
- Conc_standard is the concentration of the **Carboxy Gliclazide** standard solution.
- Conc_sample is the concentration of the Gliclazide sample solution.
- Purity_standard is the purity of the **Carboxy Gliclazide** reference standard.

Analytical Technique II: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For the identification and quantification of impurities at very low levels, or for structural elucidation, LC-MS/MS is the technique of choice. Its high sensitivity and selectivity make it an invaluable tool in impurity profiling.

Protocol: LC-MS/MS Method for Carboxy Gliclazide Identification and Quantification

1. Instrumentation and Materials:

- Liquid Chromatograph coupled to a triple quadrupole or high-resolution mass spectrometer.
- Electrospray Ionization (ESI) source.
- Data acquisition and processing software.

- All materials listed in the HPLC-UV section.

2. Chromatographic Conditions:

The chromatographic conditions can be similar to the HPLC-UV method, but may be optimized for faster analysis times if the resolution from other impurities is not a concern.

3. Mass Spectrometric Conditions:

Parameter	Condition	Rationale
Ionization Mode	Electrospray Ionization (ESI), Positive or Negative	ESI is suitable for polar molecules like Carboxy Gliclazide. Both positive and negative modes should be evaluated for optimal sensitivity.
Multiple Reaction Monitoring (MRM) Transitions	To be determined by infusing a standard solution of Carboxy Gliclazide.	MRM provides high selectivity and sensitivity for quantification.
Precursor Ion (Q1)	$[M+H]^+$ or $[M-H]^-$ of Carboxy Gliclazide	The mass-to-charge ratio of the molecular ion.
Product Ion (Q3)	Characteristic fragment ions of Carboxy Gliclazide	Fragmentation of the precursor ion provides structural information and enhances selectivity.
Collision Energy	To be optimized for maximum product ion intensity.	The energy required to induce fragmentation.

Caption: A typical LC-MS/MS workflow for impurity analysis.

4. Analysis:

- Identification: The presence of **Carboxy Gliclazide** in a sample is confirmed by the matching retention time and the presence of the specific MRM transitions observed for the reference

standard.

- **Quantification:** A calibration curve is constructed by analyzing a series of standard solutions of **Carboxy Gliclazide** at different concentrations. The concentration of **Carboxy Gliclazide** in the sample is then determined by interpolating its response from the calibration curve. The use of a stable isotope-labeled internal standard is recommended for the highest accuracy and precision.

Method Validation: Ensuring Trustworthy Results

Any analytical method used for impurity profiling must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose. The validation parameters include:

- **Specificity:** The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is typically demonstrated through forced degradation studies and analysis of placebo samples.
- **Linearity:** The ability of the method to obtain test results that are directly proportional to the concentration of the analyte.
- **Range:** The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
- **Accuracy:** The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.
- **Precision:** The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
- **Limit of Detection (LOD):** The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
- **Limit of Quantitation (LOQ):** The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ should be at or

below the reporting threshold.

- **Robustness:** A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical profiling of **Carboxy Gliclazide** is a critical component in ensuring the quality, safety, and efficacy of Gliclazide drug products. The HPLC-UV method detailed in this application note provides a robust and reliable approach for the routine quantification of this impurity. For higher sensitivity and structural confirmation, the LC-MS/MS method serves as a powerful complementary technique. Adherence to the principles of method validation and a thorough understanding of the regulatory landscape are paramount for successful implementation of these analytical strategies in a pharmaceutical quality control environment.

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